An In-depth Technical Guide to 1-(2-Amino-ethyl)-piperidin-2-one Hydrobromide
An In-depth Technical Guide to 1-(2-Amino-ethyl)-piperidin-2-one Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document delves into its structural features, known physicochemical properties, and safety considerations. While this compound is commercially available, detailed experimental data on its synthesis and reactivity are not extensively published in peer-reviewed literature. This guide, therefore, consolidates available information from commercial suppliers and draws logical inferences based on the chemical nature of related N-substituted 2-piperidones to provide a foundational understanding for researchers.
Introduction
1-(2-Amino-ethyl)-piperidin-2-one hydrobromide is a piperidine derivative characterized by a lactam functional group and a primary aminoethyl side chain. The piperidone ring is a prevalent scaffold in a variety of biologically active compounds. The presence of a primary amine and a lactam offers multiple points for chemical modification, making it a potentially versatile building block for the synthesis of more complex molecules, including novel drug candidates and research probes. The hydrobromide salt form generally enhances the compound's stability and crystallinity.
Chemical and Physical Properties
Based on information from various chemical suppliers, the fundamental properties of 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide are summarized below. It is important to note that experimentally determined data such as melting point and solubility are not consistently reported across public domains and may vary between batches. Researchers should refer to the Certificate of Analysis for lot-specific data.[1]
Table 1: Physicochemical Properties of 1-(2-Amino-ethyl)-piperidin-2-one Hydrobromide
| Property | Value | Source(s) |
| CAS Number | 1185303-09-6 | [2] |
| Molecular Formula | C₇H₁₅BrN₂O | [2] |
| Molecular Weight | 223.11 g/mol | [1] |
| Appearance | Solid | [2] |
| SMILES String | O=C1N(CCN)CCCC1.[H]Br | |
| Hazard Codes | Xi (Irritant) | [2] |
Synthesis and Reactivity
Synthesis
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide.
The causality behind this proposed pathway lies in the nucleophilicity of the lactam nitrogen of 2-piperidone, which can displace the bromide from the protected aminoethyl bromide in the presence of a suitable base. The protecting group is crucial to prevent self-reaction of the aminoethylating agent. Subsequent deprotection and treatment with hydrobromic acid would yield the desired hydrobromide salt.
Reactivity
The chemical reactivity of 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide is dictated by its primary amine and lactam functionalities.
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Primary Amine: The free amino group is nucleophilic and can participate in a wide range of reactions, including acylation, alkylation, arylation, and condensation with aldehydes and ketones to form Schiff bases. This makes it a valuable handle for conjugating this moiety to other molecules.
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Lactam: The amide bond within the piperidone ring can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening. The carbonyl group can also undergo reduction.
Spectral Characterization
Detailed spectral data (NMR, IR, Mass Spectrometry) for 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide are not widely published. Commercial suppliers often do not provide this information publicly. Researchers are strongly encouraged to acquire and interpret their own analytical data to confirm the identity and purity of this compound before use.
Expected Spectral Features (Hypothetical):
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¹H NMR: Signals corresponding to the piperidine ring protons, the two methylene groups of the ethyl chain, and a broad signal for the amine protons (which may exchange with D₂O). The hydrobromide salt may influence the chemical shifts of protons near the amine.
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¹³C NMR: Resonances for the carbonyl carbon of the lactam, as well as the carbons of the piperidine ring and the ethyl side chain.
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IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the lactam, and C-N stretching.
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Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the free base (C₇H₁₄N₂O) upon ionization.
Safety and Handling
1-(2-Amino-ethyl)-piperidin-2-one hydrobromide is classified as an irritant.[2][3] Standard laboratory safety protocols should be strictly followed when handling this compound.
Table 2: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
Recommended Handling Procedures:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust.
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Storage: Store in a tightly sealed container in a cool, dry place.
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In case of contact:
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Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Skin: Wash with plenty of soap and water.
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Experimental Protocol: Safe Handling and Preparation of a Stock Solution
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Preparation: Before handling, ensure that the work area is clean and all necessary equipment (spatulas, weigh boats, volumetric flasks, solvent) and PPE are readily available.
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Weighing: In a chemical fume hood, carefully weigh the desired amount of 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide using a clean spatula and weigh boat. Avoid generating dust.
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Dissolution: Add the weighed solid to a volumetric flask. Add a small amount of the desired solvent (e.g., deionized water or a suitable buffer) and swirl gently to dissolve the solid.
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Final Volume: Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.
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Labeling and Storage: Clearly label the solution with the compound name, concentration, solvent, and date of preparation. Store the solution under appropriate conditions (e.g., refrigerated or at room temperature, protected from light if necessary).
Caption: Workflow for the safe handling and preparation of a stock solution.
Applications and Areas for Future Research
Given its structural motifs, 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide holds potential as:
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A scaffold for combinatorial chemistry: The primary amine serves as a key functional group for the parallel synthesis of libraries of compounds for screening against various biological targets.
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An intermediate in medicinal chemistry: It can be elaborated into more complex molecules with potential therapeutic applications. The piperidone core is a feature of numerous compounds with diverse pharmacological activities.
Future research efforts could focus on the full experimental characterization of this compound, including the development and publication of a robust synthesis protocol and a comprehensive analysis of its spectral properties. Elucidating its biological activity profile could also open new avenues for its application in drug discovery.
References
- Sigma-Aldrich. 1-(2-Aminoethyl)-2-piperidinone hydrobromide AldrichCPR.
- Santa Cruz Biotechnology. 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide.
- Matrix Scientific. 1-(2-Amino-ethyl)-piperidin-2-one hydrobromide.
- ChemicalBook. 1-(2-amino-ethyl)-piperidin-2-one hydrobromide.

